tert-Butyl pentafluoropropionate
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Overview
Description
tert-Butyl pentafluoropropionate is an organofluorine compound with the molecular formula C7H9F5O2 and a molecular weight of 220.14 g/mol . It is primarily used in research settings and is known for its unique chemical properties due to the presence of both tert-butyl and pentafluoropropionate groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl pentafluoropropionate can be synthesized through the esterification of pentafluoropropionic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory settings. These processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl pentafluoropropionate undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Substitution: The fluorine atoms in the pentafluoropropionate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Pentafluoropropionic acid and tert-butyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl pentafluoropropionate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl pentafluoropropionate involves its interaction with various molecular targets. The fluorine atoms in the pentafluoropropionate group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability . These interactions can modulate enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Similar ester structure but lacks fluorine atoms.
tert-Butyl trifluoroacetate: Contains fewer fluorine atoms compared to tert-Butyl pentafluoropropionate.
tert-Butyl perfluorobutyrate: Contains more fluorine atoms and a longer carbon chain.
Uniqueness
This compound is unique due to its high fluorine content, which imparts distinct chemical and physical properties. The presence of five fluorine atoms enhances its stability, lipophilicity, and ability to participate in unique chemical reactions compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 2,2,3,3,3-pentafluoropropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O2/c1-5(2,3)14-4(13)6(8,9)7(10,11)12/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXVHVXDRVVEGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378469 |
Source
|
Record name | tert-Butyl pentafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55258-28-1 |
Source
|
Record name | tert-Butyl pentafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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